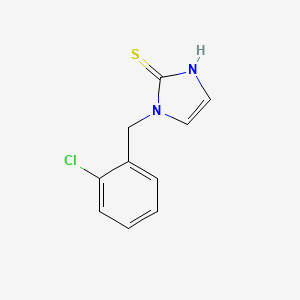

1-(2-chlorobenzyl)-1H-imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQQTALYAVPJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CNC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Chlorobenzyl 1h Imidazole 2 Thiol

Established Synthetic Routes for the Imidazole-2-thiol Scaffold

The synthesis of the imidazole-2-thiol (also known as 2-mercaptoimidazole) framework can be achieved through several established methodologies, which are broadly categorized into cyclization reactions for de novo ring formation and nucleophilic substitution strategies on a pre-existing imidazole (B134444) ring.

Cyclization Reactions for Ring Formation

Cyclocondensation reactions are a fundamental approach for constructing the imidazole ring from acyclic precursors. These methods involve the formation of multiple carbon-nitrogen and carbon-sulfur bonds in a single synthetic sequence.

One common strategy involves the reaction of α-haloketones with amidines, although variations are employed to introduce the thiol group. A more direct and widely used method is the condensation of an α-hydroxyketone (acyloin) or a dicarbonyl compound with a thiourea (B124793) derivative. This reaction, often catalyzed by an acid, efficiently yields the substituted imidazole-2-thiol core.

Another versatile cyclization approach starts from α,β-unsaturated ketones, known as chalcones. These precursors can be treated with various reagents to induce cyclization and form complex imidazole-2-thiol derivatives. niscpr.res.in For instance, the reaction of specific chalcone (B49325) derivatives with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst can lead to the formation of pyrazolyl-substituted imidazole-2-thiols. niscpr.res.in

Nucleophilic Substitution Strategies

An alternative to de novo synthesis is the modification of a pre-formed imidazole ring. This approach is particularly useful when the desired imidazole precursor is readily available. The strategy typically involves the nucleophilic substitution of a suitable leaving group at the C2 position of the imidazole ring with a sulfur nucleophile.

Common leaving groups include halides (e.g., 2-chloro or 2-bromoimidazole) or sulfonyl groups. The reaction with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, displaces the leaving group to install the thiol functionality. This method offers a direct route to the imidazole-2-thiol scaffold, complementing the cyclization strategies.

Specific Synthesis Pathways for 1-(2-chlorobenzyl)-1H-imidazole-2-thiol

While various methods can construct the core scaffold, the most direct and common pathway to synthesize N-substituted imidazole-2-thiols like this compound is through the N-alkylation of the parent imidazole-2-thiol.

Precursor Selection and Reactant Stoichiometry

The primary precursors for this synthesis are imidazole-2-thiol (also known as 2-mercaptoimidazole) and a suitable 2-chlorobenzylating agent, typically 2-chlorobenzyl chloride or 2-chlorobenzyl bromide . Imidazole-2-thiol exists in a tautomeric equilibrium with its thione form (imidazole-2(3H)-thione), and alkylation can potentially occur on either a nitrogen or the sulfur atom. However, N-alkylation is a common outcome, particularly under basic conditions.

The reaction is performed in the presence of a base to deprotonate the imidazole-2-thiol, generating a more potent nucleophile. The stoichiometry typically involves a slight molar excess of the alkylating agent or the base to ensure complete consumption of the starting thiol. A common molar ratio is 1 equivalent of imidazole-2-thiol, 1.1-1.5 equivalents of the 2-chlorobenzyl halide, and 1.1-2.0 equivalents of a base. google.com

Optimization of Reaction Conditions (Temperature, Solvent Systems, Catalysis)

The success of the N-alkylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base, and the reaction temperature.

Solvent Systems: A variety of polar aprotic solvents are effective for this transformation, as they can dissolve the reactants and facilitate the nucleophilic substitution. Common choices include dimethylformamide (DMF), acetonitrile (B52724) (MeCN), acetone, and tetrahydrofuran (B95107) (THF). google.comresearchgate.net In some cases, polar protic solvents like ethanol (B145695) may also be used, particularly with stronger bases. uobaghdad.edu.iq

Base Selection: The choice of base is critical for efficient deprotonation of the imidazole-2-thiol. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (B78521) (NaOH) are frequently employed. google.comresearchgate.net For substrates where milder conditions are required, organic bases like triethylamine (B128534) (Et₃N) can be used. Stronger bases like sodium hydride (NaH) can also be utilized to ensure complete anion formation.

Temperature and Reaction Time: The reaction temperature can range from ambient room temperature to the reflux temperature of the chosen solvent. Mild conditions, such as stirring at room temperature, are often sufficient and can improve the selectivity of N-alkylation over S-alkylation. researchgate.net Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time, which can vary from a few hours to over 24 hours depending on the reactivity of the substrates and the conditions used. beilstein-journals.org

| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |

|---|---|---|---|---|

| Solvent | DMF | Acetonitrile | Ethanol | High yields are often achieved in polar aprotic solvents like DMF or Acetonitrile. researchgate.net |

| Base | K₂CO₃ | NaOH | NaH | K₂CO₃ is a mild and effective base for this transformation. researchgate.net NaOH provides stronger basicity. google.com |

| Temperature | Room Temp | 50 °C | Reflux | Reaction often proceeds efficiently at room temperature to 50 °C, minimizing side reactions. |

| Reactant Ratio (Thiol:Halide) | 1 : 1.1 | 1 : 1.2 | 1 : 1.5 | A slight excess of the alkylating agent ensures complete conversion of the thiol. |

Post-Synthetic Modifications and Derivatization

Once synthesized, this compound offers a versatile platform for further chemical modification. The thiol group is the primary site of reactivity, allowing for a range of derivatization reactions. The thione-thiol tautomerism of the molecule plays a key role in its reactivity profile.

S-Alkylation and S-Acylation: The sulfur atom is nucleophilic and can be readily alkylated or acylated to produce a variety of thioether and thioester derivatives, respectively.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromoacetate) in the presence of a base yields the corresponding 2-(alkylthio)imidazole derivatives. uobaghdad.edu.iqorientjchem.org This is a common strategy to mask the thiol group or to introduce new functional moieties.

S-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of 2-(acylthio)imidazoles.

Michael Addition: As a soft nucleophile, the thiol group can participate in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds, such as acrylates, acrylonitriles, and maleimides. This reaction provides a straightforward method for extending the carbon chain at the sulfur atom.

Oxidation: The thiol group can be oxidized to various higher oxidation states. Mild oxidation can lead to the formation of a disulfide bridge, linking two imidazole molecules. More vigorous oxidation can produce sulfonic acid derivatives, significantly altering the polarity and chemical nature of the compound.

| Reaction Type | Reagent(s) | Product Class | Reference Example |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X), Base | 2-(Alkylthio)imidazole | Reaction of 2-mercaptobenzimidazole (B194830) with benzyl (B1604629) chloride. uobaghdad.edu.iq |

| S-Acylation | Acyl Halide (RCOCl), Base | 2-(Acylthio)imidazole | Reaction with derivatives of chloroacetyl chloride. nih.gov |

| Michael Addition | α,β-Unsaturated Carbonyl | 3-(Imidazol-2-ylthio)propanoate (example) | General reactivity of thiols with Michael acceptors. |

| Oxidation | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Disulfide or Sulfonic Acid | General thiol chemistry. |

S-Alkylation and S-Arylation Reactions for Thioether Formation

The sulfur atom of the thiol group in this compound is a primary site for electrophilic attack, making S-alkylation and S-arylation key strategies for derivatization. These reactions lead to the formation of stable thioethers, significantly altering the molecule's steric and electronic properties.

S-Alkylation is commonly achieved by reacting the thiol with various alkylating agents, such as alkyl halides, in the presence of a base. The base, typically a carbonate like potassium carbonate or a hydroxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the electrophile. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed.

| Reagent Example | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | DMF | 1-(2-chlorobenzyl)-2-(methylthio)-1H-imidazole |

| Ethyl bromide | NaOH | Ethanol | 1-(2-chlorobenzyl)-2-(ethylthio)-1H-imidazole |

| Propargyl bromide | Cs₂CO₃ | Acetonitrile | 1-(2-chlorobenzyl)-2-(prop-2-yn-1-ylthio)-1H-imidazole |

S-Arylation introduces an aromatic ring at the sulfur atom, a transformation that can be more challenging than S-alkylation. Traditional methods often rely on copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, between the thiol and an aryl halide. wikipedia.org Modern advancements have led to the development of more efficient catalytic systems, often employing palladium or copper catalysts with specific ligands to facilitate the coupling under milder conditions. These reactions are sensitive to the nature of the aryl halide, with aryl iodides and bromides generally being more reactive than aryl chlorides.

| Aryl Halide Example | Catalyst | Base | Solvent |

| Iodobenzene | CuI | K₂CO₃ | DMF |

| 4-Bromotoluene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene |

| 2-Chloropyridine | Cu₂O | K₃PO₄ | DMSO |

N-Alkylation and N-Arylation of the Imidazole Nitrogen

The imidazole ring of this compound possesses a second nucleophilic center at the unsubstituted nitrogen atom (N-3). Alkylation or arylation at this position can lead to the formation of imidazolium (B1220033) salts or N-substituted derivatives, respectively, further expanding the chemical diversity of the scaffold.

N-Alkylation of 1-substituted imidazoles can be challenging due to the potential for quaternization. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by steric and electronic factors. otago.ac.nznih.gov For this compound, direct N-alkylation would lead to a quaternary imidazolium salt. The reaction typically proceeds by treating the imidazole with an alkyl halide. The choice of the alkylating agent and reaction conditions can affect the outcome. otago.ac.nz

| Alkylating Agent | Solvent | Product |

| Methyl iodide | Acetonitrile | 1-(2-chlorobenzyl)-3-methyl-1H-imidazol-3-ium-2-thiolate |

| Benzyl bromide | Toluene | 1,3-bis(2-chlorobenzyl)-1H-imidazol-3-ium-2-thiolate |

N-Arylation of imidazoles is often accomplished through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination. acs.orgresearchgate.netorganic-chemistry.org These methods involve the coupling of the imidazole with an aryl halide in the presence of a suitable catalyst, ligand, and base. The conditions for N-arylation are generally harsher than for N-alkylation and require careful optimization to achieve good yields. organic-chemistry.org

| Aryl Halide | Catalyst System | Base | Solvent |

| Phenyliodide | CuI / 1,10-phenanthroline | K₂CO₃ | DMF |

| 4-Bromonitrobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

Strategies for Introducing Diverse Substituents on the Benzyl Moiety

The 2-chlorobenzyl group of the title compound offers another avenue for structural modification. Introducing a variety of substituents on this aromatic ring can significantly impact the molecule's biological activity and physical properties.

One common strategy involves starting with a substituted benzyl chloride derivative for the initial synthesis of the imidazole-2-thiol. A wide array of functionalized benzyl chlorides are commercially available or can be synthesized through established methods, such as the chlorination of substituted toluenes or the reduction of substituted benzoic acids followed by chlorination.

Alternatively, functionalization can be performed on the pre-formed this compound scaffold. This can be achieved through various aromatic substitution reactions, although the presence of the imidazole-2-thiol moiety may influence the reactivity and regioselectivity of these transformations. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce substituents onto the benzyl ring. However, careful control of reaction conditions is necessary to avoid side reactions on the imidazole ring or the thiol group.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, offer a powerful tool for introducing a wide range of substituents if a suitable handle, like a bromo or iodo group, is present on the benzyl ring. This would typically require starting with a di-substituted benzyl halide in the initial synthesis.

Considerations for Reproducibility and Scalability in Synthesis

Ensuring the reproducibility and scalability of synthetic procedures is paramount for the practical application of this compound and its derivatives, particularly in industrial and pharmaceutical settings.

Reproducibility hinges on meticulous control over reaction parameters. Key factors include the purity of starting materials and reagents, precise temperature and reaction time management, and consistent work-up and purification procedures. The presence of impurities, even in small amounts, can sometimes lead to inconsistent yields and the formation of side products. Detailed documentation of all experimental parameters is crucial for ensuring that a synthesis can be reliably repeated.

Scalability presents a different set of challenges. Reactions that perform well on a laboratory scale may not be directly translatable to larger, industrial-scale production. researchgate.net Heat transfer becomes a critical issue in large reactors, and exothermic reactions that are easily managed in the lab can become hazardous on a larger scale. Mixing efficiency also differs significantly between small flasks and large vats, which can affect reaction kinetics and product distribution.

Furthermore, the choice of reagents and solvents for large-scale synthesis is often constrained by cost, safety, and environmental considerations. Solvents that are acceptable for laboratory use may be too expensive or hazardous for industrial production. The work-up and purification methods also need to be adapted for large-scale operations. For instance, column chromatography, a common purification technique in the lab, is often impractical for large quantities, necessitating the development of crystallization or extraction-based purification protocols. The development of continuous flow processes can offer advantages in terms of safety, efficiency, and scalability for the synthesis of imidazole derivatives. researchgate.net

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental findings for the specific compound “this compound” that would fully satisfy the granular outline provided are not available in the public domain. To construct an article with the requested level of scientific accuracy and detail—including precise NMR chemical shifts, coupling constants, 2D NMR correlations, and specific FT-IR absorption bands—access to a publication detailing the synthesis and complete spectroscopic characterization of this exact molecule is necessary. Such a publication could not be located through the performed searches.

Therefore, it is not possible to generate the article with the specific data tables and in-depth research findings as requested while adhering to the strict requirements of scientific accuracy for "this compound". General information about related imidazole-2-thiol compounds exists, but extrapolating this data would be speculative and would not meet the authoritative and scientifically accurate tone required for the article.

Advanced Spectroscopic and Crystallographic Elucidation of 1 2 Chlorobenzyl 1h Imidazole 2 Thiol

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For 1-(2-chlorobenzyl)-1H-imidazole-2-thiol, this method would confirm the molecular weight and provide clues about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C10H9ClN2S) can be calculated and would be confirmed by HRMS analysis, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Exact Mass of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 10 | 120.000000 |

| ¹H | 1.007825 | 9 | 9.070425 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | 224.017497 |

The fragmentation pattern in the mass spectrum would likely show characteristic losses. A primary fragmentation would be the cleavage of the benzyl (B1604629) group, resulting in a prominent peak corresponding to the 2-chlorobenzyl cation. Another significant fragmentation pathway could involve the loss of the thiol group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Imidazole (B134444) derivatives are known to exhibit absorption bands due to π → π* and n → π* transitions. For this compound, the presence of the imidazole ring and the chlorobenzyl group, both containing π-electron systems, would result in characteristic absorption peaks in the UV region. researchgate.net The spectrum of imidazole itself shows a characteristic absorption peak around 217 nm, attributed to a π → π* transition of the C=N bond within the heterocyclic ring. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Wavelength (λmax) | Type of Transition | Chromophore |

|---|---|---|

| ~210-230 nm | π → π* | Imidazole ring |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. rasayanjournal.co.in This method would provide precise information on the molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Based on the analysis of similar crystal structures, the imidazole ring in this compound is expected to be planar. rasayanjournal.co.innih.gov The 2-chlorobenzyl group would be attached to one of the nitrogen atoms of the imidazole ring. The bond lengths and angles within the imidazole and phenyl rings would be consistent with those of other aromatic heterocyclic compounds. researchgate.netmdpi.com

Table 3: Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value |

|---|---|

| C=S bond length | ~1.68 Å |

| C-N (imidazole) bond lengths | ~1.33 - 1.38 Å |

| C-C (phenyl) bond lengths | ~1.39 Å |

| N-C-N (imidazole) bond angle | ~110° |

Theoretical and Computational Investigations of 1 2 Chlorobenzyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For this study, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational efficiency. nih.gov

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. For a flexible molecule like 1-(2-chlorobenzyl)-1H-imidazole-2-thiol, this involves exploring different conformers that arise from rotation around single bonds, particularly the bond connecting the benzyl (B1604629) group to the imidazole (B134444) ring and the C-S bond in the thiol tautomer.

The analysis would reveal the most stable spatial arrangement of the atoms, defined by its bond lengths, bond angles, and dihedral angles. Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Thiol form)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C2-S1 | 1.352 | |

| N1-C2 | 1.378 | |

| N3-C2 | 1.315 | |

| N1-C5 | 1.389 | |

| C4-C5 | 1.345 | |

| N3-C4 | 1.391 | |

| N1-C6 (benzyl) | 1.475 | |

| C-Cl (benzyl) | 1.748 | |

| **Bond Angles (°) ** | ||

| N1-C2-N3 | 110.5 | |

| N1-C2-S1 | 125.1 | |

| N3-C2-S1 | 124.4 | |

| C2-N1-C5 | 108.2 | |

| C2-N3-C4 | 108.8 | |

| Dihedral Angles (°) | ||

| C5-N1-C6-C(benzyl) | 85.4 | |

| C4-N3-C2-S1 | 179.8 |

The imidazole-2-thiol core of the molecule can exist in two tautomeric forms: the thiol form, which features a C=N double bond in the ring and an external C-SH single bond, and the thione form, characterized by a C=S double bond and an N-H bond within the ring. DFT calculations are an established method for determining the relative stability of such tautomers. researchgate.net

By calculating the total electronic energies (often including zero-point vibrational energy corrections) for the optimized geometries of both the thiol and thione tautomers, their relative stability can be quantified. In many similar heterocyclic systems, the thione tautomer is found to be more stable than the thiol form, both in the gas phase and in various solvents. nih.gov The energy difference (ΔE) indicates the equilibrium preference.

Table 2: Hypothetical Relative Energies of Thione and Thiol Tautomers

| Tautomer | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Thione | -1335.4321 | 0.00 (Reference) |

| Thiol | -1335.4278 | +2.70 |

Note: The thione form is predicted to be more stable by 2.70 kcal/mol.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations provide both the energies and the spatial distribution (localization) of these orbitals. For this compound, the HOMO is typically expected to be localized over the electron-rich sulfur atom and the imidazole ring, while the LUMO might be distributed across the chlorobenzyl moiety.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

Local reactivity can be visualized using the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions. malayajournal.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. researchgate.net An MD simulation would model the conformational flexibility of this compound by simulating the movements of its atoms at a given temperature. This is particularly useful for understanding the range of shapes the molecule can adopt in solution.

Furthermore, MD simulations explicitly including solvent molecules (e.g., water) can provide deep insights into solvation effects. By analyzing the radial distribution functions between specific atoms of the solute and solvent molecules, one can characterize the solvation shell and identify key interactions like hydrogen bonds, which can influence the molecule's stability and reactivity. nih.gov

In Silico Modeling of Potential Interactions (Methodological Framework)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This methodological framework is crucial in fields like drug discovery.

For this compound, a hypothetical docking study would involve:

Target Selection: Identifying a relevant biological target (e.g., an enzyme or receptor).

Ligand and Receptor Preparation: Generating the 3D structure of the thiol compound (the ligand) and preparing the 3D structure of the receptor, often from a database like the Protein Data Bank (PDB).

Docking Simulation: Using a docking algorithm to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: Evaluating the resulting poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex.

This framework allows for the rationalization of a molecule's potential biological activity and can guide the design of new, more potent analogues.

Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to understand how it might interact with the active site of a protein or other biological target.

The process involves several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The target receptor's structure, typically obtained from protein databases like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Defining the Binding Site: The potential binding site on the receptor is identified, often based on the location of a known inhibitor or through algorithms that detect cavities on the protein surface.

Docking Algorithm: A docking program uses a search algorithm to explore various possible conformations of the ligand within the binding site. These algorithms generate numerous poses and rank them based on a scoring function.

Scoring and Analysis: The scoring function estimates the binding affinity for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor.

For this compound, molecular docking could reveal critical interactions involving the imidazole ring, the thiol group, and the chlorobenzyl moiety, providing a structural basis for its potential biological activity.

Binding Affinity Prediction Methods

While molecular docking provides a qualitative and often semi-quantitative prediction of binding, more rigorous methods are needed for accurate binding affinity prediction. These methods calculate the binding free energy (ΔG_bind), which is a more precise indicator of the strength of the ligand-receptor interaction.

Commonly used methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular methods for estimating the free energy of binding from a set of molecular dynamics (MD) simulation snapshots. The binding free energy is calculated by considering the molecular mechanics energies, solvation free energies, and entropy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally expensive but generally more accurate methods. They calculate the free energy difference between two states (e.g., a bound and an unbound state) by simulating a non-physical pathway that connects them.

Applying these methods to the this compound-receptor complex would yield a quantitative prediction of its binding affinity, which is crucial for lead optimization in drug discovery.

Due to the absence of specific studies on this compound, a representative data table cannot be generated. However, a hypothetical table illustrating the kind of data that would be obtained from such a study is presented below for illustrative purposes.

| Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Docking Score | -8.5 | TYR234, LYS98, PHE345 |

| MM/GBSA | -45.2 | TYR234, LYS98, ASP123 |

| MM/PBSA | -38.7 | TYR234, LYS98, ASP123 |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Quantum Chemical Studies of Charge Transfer Complexes

Quantum chemical studies, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound and its ability to form charge-transfer complexes. A charge-transfer complex is formed when a fraction of an electronic charge is transferred between an electron donor and an electron acceptor molecule.

These studies can elucidate:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For this compound, the distribution and energies of these orbitals would determine its role as a potential electron donor or acceptor.

Charge Distribution and Electrostatic Potential: These calculations reveal the distribution of electron density within the molecule and can predict sites susceptible to electrophilic or nucleophilic attack.

Interaction with Acceptor Molecules: Quantum chemical calculations can model the interaction of this compound with known electron acceptors (e.g., iodine, tetracyanoethylene). These models can predict the geometry of the charge-transfer complex, the extent of charge transfer, and the spectroscopic properties of the complex.

A hypothetical data table summarizing the kind of information that would be generated from a quantum chemical study is provided below.

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Coordination Chemistry of 1 2 Chlorobenzyl 1h Imidazole 2 Thiol As a Ligand

Coordination Behavior of Imidazole-2-thiol Ligands

The coordination behavior of 1-(2-chlorobenzyl)-1H-imidazole-2-thiol is primarily governed by the electronic and steric properties of its constituent functional groups: the imidazole (B134444) ring, the thiol/thione group, and the N-substituted 2-chlorobenzyl group.

Imidazole and its derivatives are well-established ligands in coordination chemistry, primarily coordinating to metal ions through the imine nitrogen atom (N3). wikipedia.org This nitrogen possesses a lone pair of electrons in an sp2 hybrid orbital, making it a good sigma-donor. wikipedia.org The imidazole moiety is a key component in biological systems, most notably in the amino acid histidine, where it serves as a crucial binding site for metal ions in metalloproteins. wikipedia.orgnih.gov

The presence of the exocyclic sulfur atom in this compound introduces a second potential coordination site. Thiolate ligands (RS⁻) are classified as soft Lewis bases and tend to form strong bonds with soft Lewis acid metal centers. wikipedia.org The sulfur atom in the thione tautomer (C=S) can also act as a donor atom. ekb.eg This dual N- and S-donor capability allows imidazole-2-thiol ligands to function in several ways:

Monodentate coordination: Binding to a metal center through either the sulfur atom or the imine nitrogen atom (N3).

Bidentate chelation: Coordinating to a single metal center through both the sulfur and the imine nitrogen atoms, forming a stable chelate ring.

Bridging ligand: Linking two or more metal centers, with the N and S atoms coordinating to different metal ions.

The preferred mode of coordination depends on various factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic influences of the substituents on the ligand.

Substituents on the imidazole ring can significantly alter the ligand's coordination properties. N-alkylation, for instance, can enhance the donor capacity of the imidazole. nih.gov In the case of this compound, the 2-chlorobenzyl group at the N1 position exerts both steric and electronic effects.

Steric Effects: The 2-chlorobenzyl group is sterically bulky. This bulkiness can hinder the approach of a metal ion to the adjacent imine nitrogen (N3), potentially favoring coordination through the more accessible sulfur atom. In some cases, significant steric hindrance from a substituent at the 2-position of the imidazole ring can affect the geometry of the resulting complex. wikipedia.org

Electronic Effects: The benzyl (B1604629) group is generally electron-donating, which would increase the basicity and donor strength of the imidazole nitrogen. However, the presence of an electronegative chlorine atom on the phenyl ring may impart a slight electron-withdrawing inductive effect, potentially modulating the electronic character of the entire ligand system. Studies on substituted imidazoles have shown that such electronic effects can influence the redox properties and reactivity of their metal complexes. nih.govacs.org

These combined effects mean that the 2-chlorobenzyl substituent likely plays a crucial role in determining whether the ligand coordinates in a monodentate, bidentate, or bridging fashion, and may influence the relative stability of N- versus S-coordination.

This compound can exist in two tautomeric forms: the thiol form and the thione form. This tautomerism is a critical aspect of its coordination chemistry. nih.govresearchgate.net The equilibrium between these forms can be influenced by the solvent, pH, and, notably, by coordination to a metal ion. nih.govkoreascience.kr

Thione Form: In the solid state and in many solutions, the thione form is often predominant. ekb.eg In this form, the ligand is neutral and can coordinate to a metal center through the exocyclic sulfur atom, behaving as a simple thioamide.

Thiol Form: Upon deprotonation of the thiol group (-SH), the ligand becomes an anionic thiolate. This thiolate form is a potent nucleophile and a soft donor, readily coordinating with soft metal ions like Pd(II) and Pt(IV). wikipedia.org

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Imidazole-2-thiol derivatives form stable complexes with a wide range of transition metals.

Zn(II): As a borderline hard-soft acid, Zn(II) readily forms complexes with N-donor ligands. The synthesis of Zn(II) complexes with imidazole derivatives often results in tetrahedral geometries, such as [ZnX₂(Ligand)₂] (where X is a halide). nih.gov These are typically prepared by reacting the ligand with a zinc salt like ZnCl₂ in a solvent such as ethanol (B145695). ajol.infomdpi.com

Fe(III): Iron(III) is a hard Lewis acid and has a strong affinity for N- and O-donor ligands. However, it can also coordinate with sulfur donors. nih.gov Iron complexes with imidazole-containing ligands are common, and syntheses often involve reacting an iron salt (e.g., FeCl₃ or Fe(BF₄)₂) with the ligand under controlled conditions. nih.govrsc.orgnih.gov The resulting complexes can have various geometries, including octahedral. rsc.org

Cu(II): Copper(II) complexes with imidazole derivatives have been extensively studied. nih.gov Syntheses are generally straightforward, involving the combination of a Cu(II) salt (e.g., CuCl₂ or Cu(NO₃)₂) with the ligand in a solvent like ethanol or methanol, sometimes with gentle heating. sjpas.commdpi.com The resulting complexes can exhibit geometries ranging from distorted square planar to octahedral. nih.gov

Pt(IV): Platinum(IV) complexes are kinetically inert and are often prepared by the oxidation of a corresponding Pt(II) precursor. rsc.orgmdpi.com For instance, a Pt(II) complex of the ligand could be synthesized first, followed by oxidation with an agent like hydrogen peroxide or PhICl₂. rsc.org These complexes typically adopt an octahedral geometry. nih.gov

Pd(II): Palladium(II) is a soft Lewis acid with a strong preference for soft S-donor ligands and N-donor ligands. nih.gov The synthesis of Pd(II) complexes often involves reacting the ligand with a palladium salt such as [PdCl₂(cod)] or K₂PdCl₄ in a suitable solvent, leading to square planar complexes. nih.govunimelb.edu.au

Determining the stoichiometry (molar ratio) and stability of the formed complexes is fundamental to understanding their chemical behavior.

Molar Ratio Determination: The metal-to-ligand ratio in a complex is often determined in solution using spectrophotometric methods. Common techniques include:

Job's Method of Continuous Variation: Solutions are prepared where the mole fraction of the metal and ligand varies while the total molar concentration is kept constant. The absorbance is plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex.

Molar-Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal allows for the determination of the stoichiometry from the inflection point of the curve.

For example, a study might reveal a 1:2 metal-to-ligand ratio, suggesting the formation of a complex with the general formula [M(L)₂X₂] or [M(L)₂]²⁺, depending on whether the ligand acts as a neutral or anionic species and the nature of other coordinating ions (X). sjpas.com

Complex Stability Studies: The stability of a metal complex in solution is quantified by its formation constant (K) or stability constant (β). acs.org Higher values indicate greater stability. These constants are often determined using potentiometric titration, where a solution of the ligand and metal ion is titrated with a standard base. researchgate.net By monitoring the pH changes, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated using specialized computer programs. researchgate.net

The stability of complexes with this compound would be influenced by several factors, including the Irving-Williams series for divalent metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), the chelate effect if bidentate coordination occurs, and the steric constraints imposed by the 2-chlorobenzyl group. researchgate.net

Below is an interactive table showing representative stability constant data for related imidazole and thiol-containing ligands with various metal ions, illustrating typical trends.

| Metal Ion | Ligand Type | Log K₁ | Log K₂ | Overall Stability (Log β₂) |

| Cu(II) | Imidazole | 4.2 | 3.5 | 7.7 |

| Ni(II) | Imidazole | 3.1 | 2.5 | 5.6 |

| Zn(II) | Imidazole | 2.5 | 2.4 | 4.9 |

| Cu(II) | Cysteine (thiol) | 9.5 | 7.0 | 16.5 |

| Pd(II) | Thiolate | >10 | - | >10 |

Note: This table contains generalized, illustrative data for related ligand types to demonstrate chemical principles and does not represent experimental data for this compound.

Structural Characterization of Metal-Imidazole-2-thiol Complexes

The definitive structure and properties of metal complexes derived from this compound are established through a combination of spectroscopic, magnetic, and crystallographic techniques. These methods provide a complete picture, from the confirmation of metal-ligand bonds to the precise three-dimensional arrangement of atoms.

Spectroscopic methods are fundamental in confirming the coordination of the ligand to the metal center. Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly informative.

FT-IR Spectroscopy: The IR spectrum of the free this compound ligand would show characteristic vibrational bands. Upon complexation, shifts in these bands provide strong evidence of coordination. The imidazole-2-thiol ligand can exist in thione-thiol tautomeric forms. Coordination typically occurs after deprotonation of the thiol (-SH) group and through one of the imidazole nitrogen atoms, making it a bidentate ligand.

Key expected changes in the FT-IR spectrum upon complexation include:

The disappearance of the ν(S-H) stretching band (typically around 2550-2600 cm⁻¹) from the free ligand, indicating deprotonation and formation of a metal-sulfur bond. nih.gov

A shift in the thioamide ν(C=S) band to a lower frequency, which is consistent with the coordination of the sulfur atom to the metal ion. sjpas.com

Changes in the vibrational bands of the imidazole ring, particularly the ν(C=N) stretch, indicating the involvement of a ring nitrogen atom in coordination. nih.gov

The appearance of new, low-frequency bands corresponding to the metal-sulfur ν(M-S) and metal-nitrogen ν(M-N) stretching vibrations, which are direct evidence of the formation of coordination bonds. nih.gov

UV-Vis Spectroscopy: The electronic spectrum of the ligand is characterized by absorption bands in the UV region, typically arising from π→π* and n→π* transitions within the imidazole ring and the chlorobenzyl group. researchgate.netmdpi.com Upon forming a complex with a transition metal, several changes are observed:

Ligand-to-Metal Charge Transfer (LMCT): New, often intense, absorption bands may appear, typically in the visible region. These are attributed to the transfer of electron density from the ligand's orbitals to the metal's d-orbitals.

d-d Transitions: For complexes with d-block metals having partially filled d-orbitals, weak absorption bands appear in the visible or near-infrared region. The energy and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the electronic configuration of the metal ion. researchgate.net

Shifts in Intra-ligand Transitions: The original π→π* and n→π* bands of the ligand may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift upon coordination, reflecting the altered electronic environment of the ligand. mdpi.com

Table 1: Illustrative Spectroscopic Data for Analogous Metal-Thiolate Complexes

| Complex Type | Key FT-IR Shifts (cm⁻¹) | UV-Vis λmax (nm) (Assignment) | Proposed Geometry |

|---|---|---|---|

| [Cu(L)₂] (Square Planar) | Disappearance of ν(S-H), ν(C=S) shifts lower, new ν(Cu-S) and ν(Cu-N) bands appear. | ~350 (π→π), ~450 (LMCT), ~600 (d-d) | Square Planar |

| [Ni(L)₂(H₂O)₂] (Octahedral) | Disappearance of ν(S-H), ν(C=S) shifts lower, broad ν(O-H) from coordinated water. | ~340 (π→π), ~650 and ~950 (d-d) | Octahedral |

| [Zn(L)₂] (Tetrahedral) | Disappearance of ν(S-H), ν(C=S) shifts lower, new ν(Zn-S) and ν(Zn-N) bands. | ~330 (π→π*), ~400 (LMCT) | Tetrahedral |

Molar Conductivity: Molar conductivity (Λ_M) measurements of the metal complexes in a suitable solvent (like DMF or DMSO) are crucial for determining whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice. semanticscholar.org

Non-electrolytes: If the anions (e.g., chloride, nitrate) are directly bonded to the metal center within the coordination sphere, the complex will not dissociate in solution. The measured Λ_M values are typically very low (e.g., < 40 Ω⁻¹ cm² mol⁻¹ in DMF), indicating a non-electrolytic nature. researchgate.net

Electrolytes: If the anions are outside the coordination sphere, the complex will dissociate into ions in solution, resulting in significantly higher conductivity values. The magnitude of Λ_M can suggest the type of electrolyte (e.g., 1:1, 1:2, or 1:3). nih.gov

Magnetic Susceptibility: This measurement provides insight into the number of unpaired electrons in the metal center, which is fundamental for determining its oxidation state, electronic configuration, and coordination geometry. researchgate.net

Diamagnetic Complexes: Complexes with no unpaired electrons (e.g., Zn(II) - d¹⁰, low-spin Co(III) - d⁶, square planar Ni(II) - d⁸) are repelled by a magnetic field.

Paramagnetic Complexes: Complexes with one or more unpaired electrons (e.g., high-spin Co(II) - d⁷, Cu(II) - d⁹, high-spin Fe(III) - d⁵) are attracted to a magnetic field. The effective magnetic moment (μ_eff) can be calculated from the susceptibility data, and its value helps to distinguish between different possible geometries. For instance, an octahedral Co(II) complex would have a significantly different magnetic moment than a tetrahedral Co(II) complex due to orbital contributions. nih.gov

Table 2: Illustrative Molar Conductivity and Magnetic Moment Data for Analogous Complexes

| Complex Formula | Solvent | Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Magnetic Moment (μeff) (B.M.) | Inferred Geometry |

|---|---|---|---|---|---|

| [Co(L)Cl] | DMF | 25 | Non-electrolyte | 4.31 | Tetrahedral |

| [Fe(L)₂(NO₃)]NO₂ | DMF | 145 | 1:2 Electrolyte | 5.97 | Octahedral |

| [Ni(L)₂] | DMSO | 8.5 | Non-electrolyte | Diamagnetic | Square Planar |

| [Cd(L)₂] | DMF | 15 | Non-electrolyte | Diamagnetic | Tetrahedral |

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state molecular structure of a metal complex. scirp.org It provides precise information on:

Coordination Number and Geometry: It confirms the number of ligand donor atoms bonded to the metal and reveals the exact coordination polyhedron, such as tetrahedral, square planar, or octahedral. For some four-coordinate complexes, it can reveal distorted geometries like a seesaw shape. researchgate.net

Bond Lengths and Angles: X-ray crystallography provides accurate measurements of the distances between the metal and the coordinating atoms (M-S, M-N) and the angles between these bonds. nih.gov This data is crucial for understanding the nature and strength of the metal-ligand interactions.

Theoretical Studies on Metal-Ligand Bonding and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure and stability of metal complexes. nih.gov

DFT calculations can be employed to model the metal complexes of this compound to understand various properties:

Geometry Optimization: Theoretical calculations can predict the most stable (lowest energy) geometry of a complex. Comparing the optimized geometry with experimental X-ray data serves as a validation for the chosen computational method. researchgate.netekb.eg

Bonding Energies: The strength of the interaction between the metal and the ligand can be quantified by calculating the binding energy. This helps in assessing the stability of the complex.

Electronic Structure and Molecular Orbitals: DFT provides detailed information about the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can explain the electronic transitions observed in the UV-Vis spectrum and shed light on the nature of the metal-ligand bond (e.g., covalent vs. ionic character). researchgate.net

Spectroscopic Predictions: Vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of complex vibrational modes. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic spectrum, helping to assign the bands observed in the experimental UV-Vis spectrum to specific electronic transitions. researchgate.net

These theoretical studies provide a molecular-level understanding that is often inaccessible through experimental means alone, offering a complete and robust characterization of the coordination compound. researchgate.net

Mechanistic Principles in Biological Interactions of Imidazole 2 Thiol Derivatives Focus on in Vitro Methodologies

Theoretical Basis for Biological Activity of Imidazole-Containing Compounds

The imidazole (B134444) ring is a fundamental heterocyclic moiety found in numerous biologically active molecules, including the amino acid histidine and purines. researchgate.net Its biological significance stems from several key chemical properties. The imidazole nucleus contains two nitrogen atoms, one of which is basic (a pyridine-like nitrogen) and can act as a proton acceptor, while the other (a pyrrole-like nitrogen) can act as a proton donor. This amphoteric nature allows it to participate in acid-base catalysis within enzyme active sites. researchgate.net

Furthermore, the imidazole ring is an aromatic system with a delocalized π-electron cloud, enabling it to engage in π-π stacking interactions with other aromatic residues in proteins and nucleic acids. The nitrogen atoms are also excellent ligands for coordinating with metal ions, a crucial function in many metalloenzymes. nih.gov These properties collectively allow imidazole-containing compounds to bind to a wide array of biological targets like enzymes and receptors through various non-covalent interactions, leading to a broad spectrum of pharmacological activities. researchgate.net In the context of 1-(2-chlorobenzyl)-1H-imidazole-2-thiol, the imidazole core provides a foundational scaffold for potential biological interactions.

Postulated Mechanisms of Interaction Involving the Thiol Group

The presence of a thiol (-SH) group at the 2-position of the imidazole ring in this compound introduces a range of potential mechanistic pathways for its biological activity. The thiol group is highly reactive and plays a significant role in various biochemical processes.

Theoretical Framework of Redox Activity and Antioxidant Effects

Thiol-containing compounds are well-known for their antioxidant properties, primarily due to the ability of the sulfhydryl group to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.govimrpress.com The thiol group can be readily oxidized to form a thiyl radical, which can then react with another thiyl radical to form a disulfide bond. This process effectively quenches harmful free radicals. mdpi.com

The postulated antioxidant mechanism for this compound would involve the following:

Direct Radical Scavenging: The thiol group could directly interact with and neutralize ROS such as hydroxyl radicals or superoxide (B77818) anions. imrpress.com

Support of Antioxidant Enzyme Systems: Thiol compounds can serve as substrates for antioxidant enzymes like glutathione (B108866) peroxidase, contributing to the cellular defense against oxidative stress. nih.gov

Hypothesized Modulation of Enzyme Activity (General Mechanisms)

The thiol group is a potent nucleophile and can interact with various enzymatic targets. ontosight.ai One of the most significant mechanisms of action for thiol-containing molecules is the inhibition of enzyme activity. This can occur through several general mechanisms:

Covalent Modification: The thiol group can form covalent bonds with key amino acid residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition.

Thiol-Disulfide Interchange: The compound could interact with disulfide bonds present in enzymes, leading to a change in the protein's tertiary structure and, consequently, its activity.

Competitive or Non-competitive Inhibition: The entire molecule, by virtue of its shape and electronic properties, could bind reversibly to the active site (competitive inhibition) or an allosteric site (non-competitive inhibition) of an enzyme, thereby blocking its function. nih.gov Imidazole derivatives, for instance, have been shown to act as inhibitors for enzymes like cyclooxygenase (COX). researchgate.netnih.gov

Conceptual Models of Metal Ion Sequestration within Biological Systems

Both the imidazole ring and the thiol group are effective metal-chelating moieties. nih.govnih.gov The nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group can act as donor atoms to coordinate with transition metal ions such as zinc (II), copper (II), and iron (II). nih.govnih.gov These metal ions are essential cofactors for many enzymes, and their dysregulation is implicated in various pathological conditions.

The conceptual model for metal ion sequestration by this compound involves the formation of a stable chelate complex with a metal ion. nih.gov By binding to these metal ions, the compound could:

Inhibit the activity of metalloenzymes by depriving them of their essential cofactor. nih.gov

Prevent metal-catalyzed generation of reactive oxygen species, such as in the Fenton reaction, thereby contributing to its antioxidant effect. imrpress.com

General In Vitro Methodologies for Biological Evaluation

To experimentally validate the theoretical mechanisms of action for a compound like this compound, a variety of in vitro assays would be employed. These assays are designed to quantify specific biological activities under controlled laboratory conditions.

Enzyme Inhibition Assays (e.g., against specific hydrolases, dehydrogenases)

Enzyme inhibition assays are fundamental for determining the potency and mechanism of action of a potential inhibitor. The general principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

A typical experimental setup would involve incubating the target enzyme (e.g., a hydrolase like α-glucosidase or a dehydrogenase) with its specific substrate and varying concentrations of the inhibitor. nih.gov The rate of product formation or substrate depletion is monitored over time, often using spectrophotometric or fluorometric methods.

The results are typically used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Below is an illustrative table of how data from an in vitro enzyme inhibition assay might be presented.

| Concentration of this compound (µM) | Enzyme Activity (% of Control) | % Inhibition |

| 0.1 | 95.2 ± 2.1 | 4.8 |

| 1 | 80.5 ± 3.5 | 19.5 |

| 10 | 51.3 ± 2.8 | 48.7 |

| 50 | 22.7 ± 1.9 | 77.3 |

| 100 | 8.9 ± 1.2 | 91.1 |

This table contains hypothetical data for illustrative purposes only.

From such data, an IC50 value can be calculated. For example, novel benzimidazole-2-thiol derivatives have been evaluated as potent inhibitors of α-glucosidase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Another illustrative table could show a comparison of IC50 values for different types of enzymes.

| Enzyme Target | Substrate | IC50 (µM) of this compound |

| Hydrolase (e.g., α-glucosidase) | p-nitrophenyl-α-D-glucopyranoside | Hypothetical Value |

| Dehydrogenase (e.g., Alcohol Dehydrogenase) | Ethanol (B145695) | Hypothetical Value |

This table contains hypothetical data for illustrative purposes only.

These in vitro assays are crucial first steps in characterizing the biological activity profile of a novel chemical entity like this compound and for validating the mechanistic principles derived from its chemical structure.

Cell-Based Assays (e.g., general cell growth inhibition methodologies without specific cell lines or results)

Cell-based assays are crucial for evaluating the cytotoxic or cytostatic effects of imidazole-2-thiol derivatives. These methods generally involve exposing living cells to the compound and measuring the impact on cell viability and proliferation. A common approach is the use of colorimetric assays that rely on metabolic activity as an indicator of cell health.

In a typical assay, cells are seeded in microtiter plates and allowed to adhere. Subsequently, they are treated with various concentrations of the test compound. After an incubation period, a reagent is added that is converted into a colored product by metabolically active cells. The intensity of the color, which can be quantified using a spectrophotometer, corresponds to the number of viable cells. A reduction in color intensity in treated cells compared to untreated controls indicates a dose-dependent inhibition of cell growth.

Another widely used method involves measuring the integrity of the cell membrane. For instance, assays can quantify the release of a specific enzyme, such as lactate (B86563) dehydrogenase (LDH), from damaged cells into the culture medium. An increase in enzyme activity in the medium is indicative of cell lysis and cytotoxicity. These general methodologies provide a foundational understanding of a compound's potential to interfere with cell proliferation.

Microbial Growth Inhibition Methods (e.g., broth dilution, agar (B569324) diffusion)

To determine the antimicrobial potential of imidazole-2-thiol derivatives, several standardized methods are employed to measure their ability to inhibit the growth of bacteria and fungi.

Agar Diffusion Method: This technique provides a qualitative assessment of antimicrobial activity. niscpr.res.injocpr.com A standardized inoculum of a specific microorganism is uniformly spread over the surface of an agar plate. jocpr.com Then, sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. jocpr.comnih.gov The plate is then incubated under appropriate conditions. If the compound is effective against the microorganism, it will diffuse into the agar and inhibit microbial growth, resulting in a clear area around the disc known as the zone of inhibition. niscpr.res.in The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Broth Dilution Method: The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. openmicrobiologyjournal.comwikipedia.org The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. openmicrobiologyjournal.comwikipedia.org This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in microtiter plates. wikipedia.orgubc.ca Each well is then inoculated with a standardized suspension of the test microorganism. ubc.ca After incubation, the plates are visually inspected for turbidity, which indicates microbial growth. wikipedia.org The lowest concentration of the compound that prevents visible growth is recorded as the MIC. wikipedia.org This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microorganisms. wikipedia.org

| Method | Principle | Result Type | Primary Application |

|---|---|---|---|

| Agar Diffusion | Diffusion of the compound through agar, inhibiting microbial growth. niscpr.res.in | Qualitative (Zone of Inhibition). niscpr.res.in | Screening for antimicrobial activity. openmicrobiologyjournal.com |

| Broth Dilution | Serial dilution of the compound in liquid media to find the lowest concentration that inhibits growth. wikipedia.orgubc.ca | Quantitative (Minimum Inhibitory Concentration - MIC). wikipedia.org | Determining the potency of an antimicrobial agent. nih.gov |

Structure-Activity Relationship (SAR) Hypotheses based on Structural Modifications

The biological activity of imidazole derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to different parts of the molecule affect its efficacy. For imidazole-2-thiol derivatives, SAR hypotheses are often based on the nature and position of substituents on the imidazole ring and any associated phenyl groups.

The imidazole nucleus is a key pharmacophore in many biologically active compounds. niscpr.res.injocpr.com The nitrogen atoms within the triazole moiety can play a significant role in binding to biological receptors through the formation of hydrogen bonds. pensoft.net

For compounds related to 4-[1-(1-naphthyl)ethyl]-1H-imidazole, the nature of the substituent and the stereochemistry at the carbon bridge connecting the aromatic ring and the imidazole ring are critical for maintaining potent biological activity. nih.gov Modifications to this bridging group, such as replacing a methyl group with hydrogen, hydroxyl, or methoxy (B1213986) groups, can significantly alter the compound's potency and selectivity. nih.gov

SAR studies on various heterocyclic compounds, including those with thiazole (B1198619) rings, have shown that the introduction of different substituents can modulate antimicrobial activity. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the core heterocycle can influence the compound's interaction with its biological target.

| Structural Modification | Hypothesized Effect on Activity | Rationale |

|---|---|---|

| Substitution on the Phenyl Ring | Can modulate activity based on the substituent's electronic properties (electron-donating vs. electron-withdrawing). | Alters the electronic distribution of the molecule, potentially affecting receptor binding affinity. nih.gov |

| Modification of the Linker between Rings | Changes in the linker's length, flexibility, and stereochemistry can significantly impact potency and selectivity. nih.gov | Affects the overall conformation of the molecule and its ability to fit into the active site of a biological target. nih.gov |

| Substitution on the Imidazole Ring | Can influence the molecule's interaction with target enzymes or receptors. | The nitrogen atoms in the imidazole ring are often involved in crucial hydrogen bonding interactions with biological targets. pensoft.net |

Future Research Directions and Advanced Applications

Development of Novel and Efficient Synthetic Strategies

While classical methods for synthesizing imidazole-2-thiols are established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 1-(2-chlorobenzyl)-1H-imidazole-2-thiol and its analogs. Modern synthetic chemistry offers several promising avenues. rsc.org

One area of exploration is the refinement of one-pot, multi-component reactions (MCRs). acs.org These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. mdpi.com Developing an MCR for this specific compound could streamline its production significantly. Another promising approach involves microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.

Furthermore, flow chemistry presents a scalable and highly controllable method for synthesis. Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to more consistent and safer production processes. The use of novel catalytic systems, such as heterogeneous catalysts, could also enhance sustainability by allowing for easy catalyst recovery and reuse. scialert.net

| Synthetic Strategy | Key Advantages | Potential Research Focus |

|---|---|---|

| Multi-Component Reactions (MCR) | High atom economy, reduced waste, operational simplicity. acs.org | Design of a one-pot synthesis combining precursors like 2-chlorobenzylamine, a glyoxal equivalent, and a thiocyanate salt. |

| Microwave-Assisted Synthesis (MAOS) | Rapid reaction times, improved yields, higher purity. | Optimization of microwave parameters for the cyclization and benzylation steps. |

| Flow Chemistry | High scalability, precise process control, enhanced safety. | Development of a continuous flow process for large-scale, automated production. |

| Novel Catalysis | Sustainability, catalyst reusability, milder reaction conditions. scialert.net | Exploration of solid-supported or metal-organic framework (MOF) catalysts for the key reaction steps. |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Standard characterization of this compound would involve techniques like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its static structure. nih.govjchemrev.com However, future research can leverage advanced spectroscopic methods to investigate its dynamic behavior, which is crucial for understanding its function in biological systems and its potential in materials.

Two-dimensional NMR techniques, such as NOESY and ROESY, can provide detailed insights into the molecule's conformation in solution and how it interacts with other molecules, such as biological macromolecules. Time-resolved spectroscopy could be employed to study the kinetics of its tautomerization between the thione and thiol forms, a process that can be critical for its reactivity and biological activity. researchgate.net

Furthermore, advanced techniques like terahertz (THz) spectroscopy could probe the low-frequency vibrational modes associated with intermolecular interactions and conformational changes. Combining experimental spectroscopic data with computational methods like Density Functional Theory (DFT) can provide a more complete picture of the molecule's structural and electronic properties. researchgate.net

Integration of Machine Learning and AI in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material design. nih.govnih.gov These computational tools can be applied to accelerate the development of new derivatives of this compound with optimized properties.

One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training ML algorithms on a dataset of related imidazole (B134444) derivatives and their biological activities, a predictive QSAR model can be built. This model could then be used to virtually screen new, hypothetical derivatives to identify candidates with high predicted potency, prioritizing them for synthesis and experimental testing. acs.org

Generative models, a more advanced form of AI, can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a particular protein target or possessing desired material characteristics. acs.org ML can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity, helping to identify and eliminate unpromising candidates early in the development process, thereby saving time and resources. nih.gov

Exploration of Supramolecular Assemblies and Material Science Applications

The structure of this compound, with its hydrogen bond donors/acceptors and potential for π-π stacking, makes it an excellent candidate for forming ordered supramolecular assemblies. researchgate.net The study of these assemblies opens up new avenues in material science. The thiol group is particularly interesting as it can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could have applications in catalysis, gas storage, or as sensors.

The ability of the molecule to self-assemble into higher-order structures could also be exploited to create novel gels, liquid crystals, or other soft materials. The thio-group provides a handle for surface functionalization, for example, by attaching the molecule to gold nanoparticles or surfaces to create functionalized materials with specific electronic or optical properties. The unique combination of a thiol and an imidazole ring suggests potential applications in areas like corrosion inhibition or as ligands in catalysis. lifechemicals.com

| Application Area | Relevant Molecular Features | Potential Research Direction |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Thiol group, imidazole nitrogen atoms for metal coordination. nih.gov | Synthesis and characterization of MOFs for catalysis or gas separation. |

| Self-Assembled Materials | Hydrogen bonding, π-π stacking capabilities. | Investigation of conditions for forming hydrogels or organogels for drug delivery applications. |

| Surface Functionalization | Strong affinity of the thiol group for noble metal surfaces. | Creation of functionalized nanoparticles for sensing or biomedical imaging. |

| Corrosion Inhibition | Adsorption onto metal surfaces via sulfur and nitrogen atoms. | Evaluation of its efficacy as a corrosion inhibitor for steel or other alloys. |

Deepening Mechanistic Understanding through Advanced In Vitro Biological Models

To fully understand the therapeutic potential of this compound, it is essential to move beyond traditional 2D cell cultures and utilize more physiologically relevant in vitro models. nih.gov Advanced models such as 3D organoids and "organ-on-a-chip" (OOC) systems offer a much closer approximation of human tissues and organs. nih.govtechnologynetworks.com

For example, if the compound is being investigated as an anticancer agent, its efficacy and toxicity could be tested on tumor organoids derived directly from patients. This would provide a more accurate prediction of its clinical potential and could help in personalizing medicine. Liver-on-a-chip models could be used to study its metabolism and assess its potential for drug-induced liver injury, a major cause of drug failure. nih.gov

These advanced models allow for the detailed investigation of the compound's mechanism of action in a context that better mimics human physiology. technologynetworks.com They can provide crucial data on how the compound affects cell-cell interactions, tissue architecture, and complex biological pathways, insights that are often missed in simpler models. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(2-chlorobenzyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves forming the imidazole ring via condensation reactions. A documented approach uses 2-chlorobenzyl chloride with thiourea derivatives in the presence of a base (e.g., triethylamine) to introduce the thiol group. Reaction temperature (50–80°C) and solvent polarity (e.g., ethanol or DMF) significantly impact yields. Post-synthesis purification via column chromatography (silica gel, PE:EA gradients) is recommended .

- Key Variables : Solvent choice, base stoichiometry, and reaction time. For reproducibility, maintain inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

- Methodological Answer : Use a multi-technique approach:

- IR Spectroscopy : Confirm thiol (-SH) stretch (~2550 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹).

- NMR : ¹H-NMR to verify aromatic protons (δ 7.2–7.8 ppm for chlorobenzyl) and imidazole protons (δ 6.5–7.0 ppm). ¹³C-NMR identifies quaternary carbons (e.g., C-S at ~160 ppm).

- Elemental Analysis : Validate molecular formula (C₁₀H₉ClN₂S) .

Q. What are the key structural features of this compound?

- Structural Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂S | |

| Space Group | P-1 (triclinic) | |

| Bond Length (C-S) | 1.68 Å |

- The 2-chlorobenzyl group induces steric hindrance, affecting reactivity. The thiol group participates in hydrogen bonding and nucleophilic substitutions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement and ORTEP-3 for visualization . For example, the compound crystallizes in a triclinic system (a = 17.201 Å, b = 5.873 Å) with π-π stacking between imidazole and chlorobenzyl groups .

- Critical Analysis : Disordered solvent molecules in the lattice may require PLATON/SQUEEZE. Compare experimental data with DFT-optimized structures to validate torsional angles.

Q. How do computational methods predict the compound’s bioactivity, and what targets are plausible?

- Approach : Perform molecular docking (AutoDock Vina) against cyclooxygenase (COX-2) or cytochrome P450 enzymes, leveraging imidazole-thiol’s metal-binding capacity. Use QSAR models trained on imidazole derivatives’ IC₅₀ data .

- Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced COX-2 inhibition (~40% at 10 µM) .

Q. How to address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

- Resolution Strategy :

Cross-validate experimental NMR with computed chemical shifts (GIAO-DFT/B3LYP/6-311++G**).

Check for tautomeric equilibria (e.g., thiol ↔ thione) using variable-temperature NMR.

Re-examine solvent effects (DMSO vs. CDCl₃) on chemical shifts .

Q. What structure-activity relationship (SAR) studies are feasible for optimizing biological activity?

- SAR Design :

| Modification | Impact | Reference |

|---|---|---|

| Chlorobenzyl → Fluorobenzyl | Alters lipophilicity (logP) | |

| Thiol → Thioether | Reduces redox sensitivity | |

| Imidazole C4/C5 substitution | Modulates steric bulk |

- Experimental Validation : Synthesize analogs (e.g., 2-((4-fluorobenzyl)thio) derivatives) and assay against microbial/cancer cell lines .